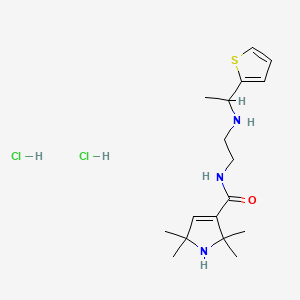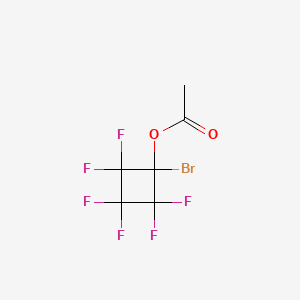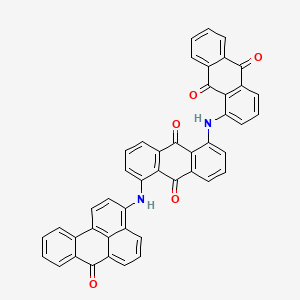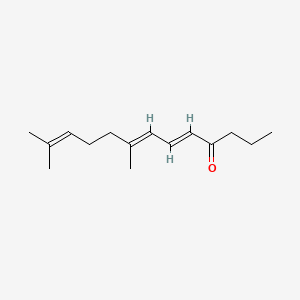
8,12-Dimethyltrideca-5,7,11-trien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,12-Dimethyltrideca-5,7,11-trien-4-one is an organic compound with the molecular formula C15H24O. It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,12-Dimethyltrideca-5,7,11-trien-4-one typically involves the use of aliphatic precursors and specific catalysts to facilitate the formation of the desired double bonds and ketone group. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones in the presence of a base to form β-hydroxy ketones, which can then be dehydrated to yield the desired trienone structure.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can be further modified to introduce additional double bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 8,12-Dimethyltrideca-5,7,11-trien-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bonds and ketone group can be reduced to form saturated hydrocarbons or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or substituted alkenes.
Scientific Research Applications
8,12-Dimethyltrideca-5,7,11-trien-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 8,12-Dimethyltrideca-5,7,11-trien-4-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8,12-Dimethyltrideca-5,7,11-trien-3-one: Similar structure but with a ketone group at a different position.
8,12-Dimethyltrideca-5,7,11-trien-2-one: Another isomer with the ketone group at the second position.
8,12-Dimethyltrideca-5,7,11-trien-1-one: Ketone group at the first position.
Properties
CAS No. |
65562-82-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(5E,7E)-8,12-dimethyltrideca-5,7,11-trien-4-one |
InChI |
InChI=1S/C15H24O/c1-5-8-15(16)12-7-11-14(4)10-6-9-13(2)3/h7,9,11-12H,5-6,8,10H2,1-4H3/b12-7+,14-11+ |
InChI Key |
WSEVLUFENBPOSN-XUIQRUTDSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCC(=O)C=CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


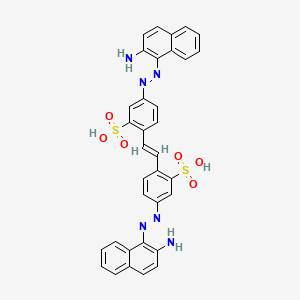

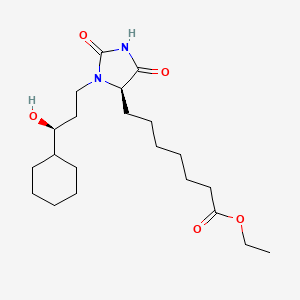
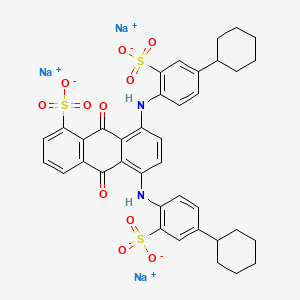
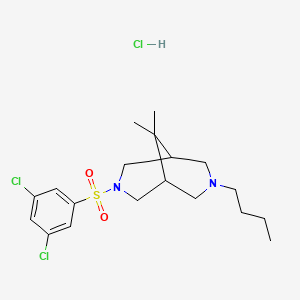
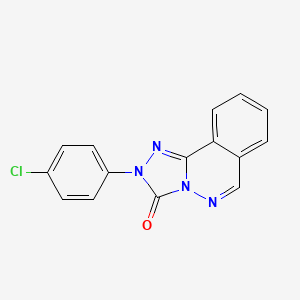

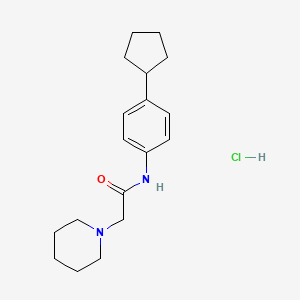
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

